

# THRX-195518: A Technical Whitepaper on the Active Metabolite of Revefenacin

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |  |  |
|----------------------|-------------|-----------|--|--|
| Compound Name:       | THRX-195518 |           |  |  |
| Cat. No.:            | B1426059    | Get Quote |  |  |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**THRX-195518** is the principal and pharmacologically active metabolite of revefenacin, a long-acting muscarinic antagonist (LAMA) approved for the maintenance treatment of chronic obstructive pulmonary disease (COPD). This document provides a comprehensive technical overview of **THRX-195518**, detailing its pharmacological profile, pharmacokinetic properties, and the experimental methodologies used for its characterization. The information presented is intended to serve as a resource for researchers and professionals involved in the fields of respiratory pharmacology and drug development.

#### Introduction

Revefenacin is a tertiary amine-based LAMA that undergoes rapid systemic clearance, a characteristic attributed to its "soft-drug" design. A key feature of its metabolic profile is the hydrolysis of its primary amide to form the carboxylic acid metabolite, **THRX-195518**.[1][2] This metabolite is a significant contributor to the systemic anticholinergic activity of revefenacin, demonstrating affinity for all five human muscarinic receptor subtypes (M1-M5).[2] Understanding the pharmacology and pharmacokinetics of **THRX-195518** is therefore crucial for a complete assessment of the therapeutic profile of revefenacin.

# **Pharmacology**



#### **Mechanism of Action**

**THRX-195518**, like its parent compound revefenacin, functions as a competitive antagonist at muscarinic acetylcholine receptors. In the airways, the therapeutic effect of LAMA is primarily mediated through the inhibition of the M3 muscarinic receptor on airway smooth muscle, leading to bronchodilation.[2] By blocking the action of acetylcholine at these receptors, **THRX-195518** contributes to the overall bronchodilatory effect observed after administration of revefenacin.

## **Receptor Binding Affinity**

**THRX-195518** exhibits a lower binding affinity for muscarinic receptors compared to revefenacin. In vitro studies have shown that **THRX-195518** has a 3- to 10-fold lower binding affinity for the five human muscarinic receptor subtypes.[2] Specifically, its binding affinity for the M3 receptor is reported to be approximately 10-fold lower than that of revefenacin.[1][3] Despite this reduced affinity, the higher systemic exposure of **THRX-195518** relative to revefenacin suggests that it may still contribute to the systemic antimuscarinic effects.[2]

Table 1: Muscarinic Receptor Binding Affinity of THRX-195518 and Revefenacin

| Compound        | M1 Ki (nM)                              | M2 Ki (nM)                              | M3 Ki (nM)                                                  | M4 Ki (nM)                              | M5 Ki (nM)                              |
|-----------------|-----------------------------------------|-----------------------------------------|-------------------------------------------------------------|-----------------------------------------|-----------------------------------------|
| THRX-<br>195518 | Data not<br>available                   | Data not<br>available                   | ~10-fold<br>lower affinity<br>than<br>Revefenacin[<br>1][3] | Data not<br>available                   | Data not<br>available                   |
| Revefenacin     | Similar affinity<br>across M1-<br>M5[2] | Similar affinity<br>across M1-<br>M5[2] | Data not<br>available                                       | Similar affinity<br>across M1-<br>M5[2] | Similar affinity<br>across M1-<br>M5[2] |

Note: Specific Ki values for **THRX-195518** across all muscarinic receptor subtypes are not publicly available at the time of this writing. The available data indicates a generally reduced affinity compared to revefenacin.

## **Pharmacokinetics**



Following administration of revefenacin, it is rapidly and extensively metabolized to **THRX-195518**.[4]

Table 2: Pharmacokinetic Parameters of THRX-195518 in Humans

| Parameter                            | Value                                   | Population                 | Reference |
|--------------------------------------|-----------------------------------------|----------------------------|-----------|
| Cmax (Maximum Plasma Concentration)  | ~4- to 6-fold higher than revefenacin   | COPD Patients              | [2]       |
| AUC (Area Under the Curve)           | ~4- to 6-fold higher than revefenacin   | COPD Patients              | [2]       |
| tmax (Time to Maximum Concentration) | Coincides with revefenacin tmax         | COPD Patients              | [2]       |
| Terminal Half-life (t½)              | 23 to 58 hours                          | COPD Patients              | [4]       |
| Protein Binding                      | 58%                                     | In vitro (Human<br>Plasma) | [4]       |
| Route of Elimination                 | Primarily hepatic-<br>biliary and fecal | Healthy Subjects           | [3][4]    |

# Experimental Protocols Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol provides a general methodology for determining the binding affinity of a test compound like **THRX-195518** to muscarinic receptors expressed in a recombinant cell line (e.g., Chinese Hamster Ovary - CHO cells).

Objective: To determine the inhibition constant (Ki) of **THRX-195518** for each of the five human muscarinic receptor subtypes (M1-M5).

Materials:



- CHO cell membranes stably expressing one of the human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).
- Radioligand: [3H]-N-methylscopolamine ([3H]-NMS), a non-selective muscarinic antagonist.
- Non-specific binding control: Atropine (a high-concentration, non-labeled muscarinic antagonist).
- Test compound: THRX-195518.
- Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl<sub>2</sub>, 1 mM MgCl<sub>2</sub>, pH 7.4).
- Glass fiber filters.
- Scintillation fluid and a scintillation counter.

#### Procedure:

- Membrane Preparation:
  - Culture CHO cells expressing the target muscarinic receptor subtype.
  - Harvest the cells and homogenize them in ice-cold lysis buffer.
  - Centrifuge the homogenate at low speed to remove nuclei and debris.
  - Centrifuge the supernatant at high speed to pellet the cell membranes.
  - Wash the membrane pellet with fresh buffer and resuspend in the assay buffer.
  - Determine the protein concentration of the membrane preparation.
- Binding Assay:
  - In a 96-well plate, add a fixed amount of cell membrane preparation to each well.
  - Add increasing concentrations of the test compound (THRX-195518).



- Add a fixed concentration of the radioligand ([3H]-NMS) to all wells.
- For determining non-specific binding, add a high concentration of atropine to a separate set of wells.
- Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
- Separation of Bound and Free Ligand:
  - Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This
    traps the membranes with bound radioligand on the filter.
  - Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
- · Quantification:
  - Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
- Data Analysis:
  - Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of the test compound.
  - Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
  - Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

## **Isolated Rat Trachea Contraction Assay**

This ex vivo functional assay is used to assess the antagonist activity of a compound on smooth muscle contraction.



Objective: To determine the functional potency of **THRX-195518** in antagonizing acetylcholine-induced contraction of airway smooth muscle.

#### Materials:

- Male Wistar rats.
- Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl<sub>2</sub> 2.5, KH<sub>2</sub>PO<sub>4</sub> 1.2, MgSO<sub>4</sub> 1.2, NaHCO<sub>3</sub> 25, glucose 11.1), gassed with 95% O<sub>2</sub> and 5% CO<sub>2</sub>.
- · Acetylcholine (ACh).
- Test compound: THRX-195518.
- Organ bath system with isometric force transducers.

#### Procedure:

- Tissue Preparation:
  - Humanely euthanize a rat and dissect the trachea.
  - Clean the trachea of adhering connective tissue and cut it into rings (2-3 mm in width).
  - Suspend the tracheal rings in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously gassed.
- Equilibration and Viability Check:
  - Allow the tissues to equilibrate for at least 60 minutes under a resting tension of approximately 1 gram, with periodic washing.
  - Test the viability of the tissue by inducing a contraction with a high concentration of KCI (e.g., 60 mM).
- Antagonist Incubation:



- After washing out the KCl and allowing the tissue to return to baseline, incubate the tracheal rings with either vehicle or a specific concentration of THRX-195518 for a predetermined period (e.g., 30-60 minutes).
- Cumulative Concentration-Response Curve to Acetylcholine:
  - Generate a cumulative concentration-response curve to acetylcholine by adding increasing concentrations of ACh to the organ bath.
  - Record the contractile response after each addition until a maximal response is achieved.
- Data Analysis:
  - Plot the contractile response as a percentage of the maximal response against the logarithm of the acetylcholine concentration.
  - Determine the EC50 value (the concentration of acetylcholine that produces 50% of the maximal response) in the absence and presence of THRX-195518.
  - Calculate the pA2 value for THRX-195518 using a Schild plot analysis. The pA2 value is a
    measure of the antagonist's potency.

# Visualizations Metabolic Pathway of Revefenacin to THRX-195518







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Revefenacin Absorption, Metabolism, and Excretion in Healthy Subjects and Pharmacological Activity of Its Major Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- To cite this document: BenchChem. [THRX-195518: A Technical Whitepaper on the Active Metabolite of Revefenacin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1426059#what-is-thrx-195518]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com